molecular formula C26H27N3O4S2 B11442499 2-[1-(4-Ethoxyphenyl)-5-oxo-2-sulfanylidene-3-[2-(thiophen-2-YL)ethyl]imidazolidin-4-YL]-N-(4-methoxyphenyl)acetamide

2-[1-(4-Ethoxyphenyl)-5-oxo-2-sulfanylidene-3-[2-(thiophen-2-YL)ethyl]imidazolidin-4-YL]-N-(4-methoxyphenyl)acetamide

Cat. No.: B11442499
M. Wt: 509.6 g/mol
InChI Key: PWPHWLGMIPDSPH-UHFFFAOYSA-N
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Description

2-[1-(4-Ethoxyphenyl)-5-oxo-2-sulfanylidene-3-[2-(thiophen-2-YL)ethyl]imidazolidin-4-YL]-N-(4-methoxyphenyl)acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes ethoxyphenyl, thiophene, and methoxyphenyl groups, making it an interesting subject for chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(4-Ethoxyphenyl)-5-oxo-2-sulfanylidene-3-[2-(thiophen-2-YL)ethyl]imidazolidin-4-YL]-N-(4-methoxyphenyl)acetamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the ethoxyphenyl and thiophene derivatives, followed by their combination under specific reaction conditions to form the final product. Common reagents used in these reactions include hydrogen peroxide, sulfuric acid, and various organic solvents .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product while minimizing waste and energy consumption. The reaction conditions are carefully controlled to optimize the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-[1-(4-Ethoxyphenyl)-5-oxo-2-sulfanylidene-3-[2-(thiophen-2-YL)ethyl]imidazolidin-4-YL]-N-(4-methoxyphenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific pH levels, and the use of organic solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce alcohols or amines .

Scientific Research Applications

2-[1-(4-Ethoxyphenyl)-5-oxo-2-sulfanylidene-3-[2-(thiophen-2-YL)ethyl]imidazolidin-4-YL]-N-(4-methoxyphenyl)acetamide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[1-(4-Ethoxyphenyl)-5-oxo-2-sulfanylidene-3-[2-(thiophen-2-YL)ethyl]imidazolidin-4-YL]-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Ethoxyphenyl)acetic acid
  • 4,5-Dihydrooxazole Bilastine
  • 4,8-bis(5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b:4,5-b′]dithiophene

Uniqueness

2-[1-(4-Ethoxyphenyl)-5-oxo-2-sulfanylidene-3-[2-(thiophen-2-YL)ethyl]imidazolidin-4-YL]-N-(4-methoxyphenyl)acetamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C26H27N3O4S2

Molecular Weight

509.6 g/mol

IUPAC Name

2-[1-(4-ethoxyphenyl)-5-oxo-2-sulfanylidene-3-(2-thiophen-2-ylethyl)imidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide

InChI

InChI=1S/C26H27N3O4S2/c1-3-33-21-12-8-19(9-13-21)29-25(31)23(28(26(29)34)15-14-22-5-4-16-35-22)17-24(30)27-18-6-10-20(32-2)11-7-18/h4-13,16,23H,3,14-15,17H2,1-2H3,(H,27,30)

InChI Key

PWPHWLGMIPDSPH-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)C(N(C2=S)CCC3=CC=CS3)CC(=O)NC4=CC=C(C=C4)OC

Origin of Product

United States

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